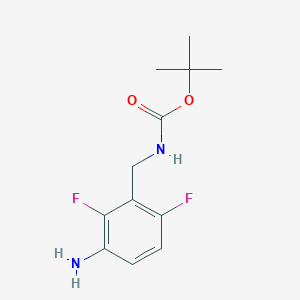
3-(Pyridin-2-yl)oxetan-3-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyridin-2-yl)oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C8H11ClN2O It is a derivative of oxetane, a four-membered ring containing one oxygen atom, and pyridine, a six-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)oxetan-3-amine hydrochloride typically involves the reaction of pyridine derivatives with oxetane intermediates. One common method includes the aza-Michael addition of heterocyclic aromatic amines to α,β-unsaturated esters, followed by cyclization to form the oxetane ring . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
3-(Pyridin-2-yl)oxetan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the oxetane ring can be functionalized.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various functionalized pyridine or oxetane compounds.
科学研究应用
3-(Pyridin-2-yl)oxetan-3-amine hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and enzyme interactions due to its unique structure.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(Pyridin-2-yl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride: A similar compound with a different position of the pyridine ring.
Azetidine derivatives: Compounds with a similar four-membered ring structure but different heteroatoms.
Pyrrolidine derivatives: Five-membered ring compounds with nitrogen atoms.
Uniqueness
3-(Pyridin-2-yl)oxetan-3-amine hydrochloride is unique due to its combination of the oxetane and pyridine rings, providing distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
属性
分子式 |
C8H11ClN2O |
|---|---|
分子量 |
186.64 g/mol |
IUPAC 名称 |
3-pyridin-2-yloxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c9-8(5-11-6-8)7-3-1-2-4-10-7;/h1-4H,5-6,9H2;1H |
InChI 键 |
JIISZKTXSVYURT-UHFFFAOYSA-N |
规范 SMILES |
C1C(CO1)(C2=CC=CC=N2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


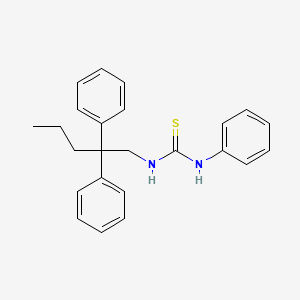

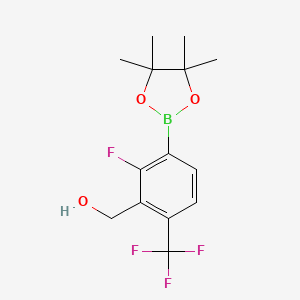
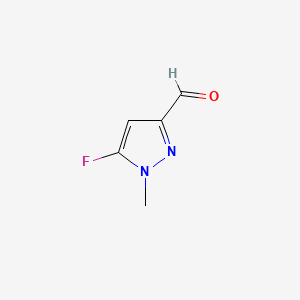
![2-([1,1'-Biphenyl]-4-yl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B14016280.png)
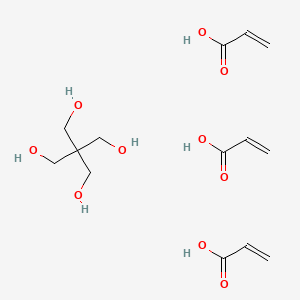
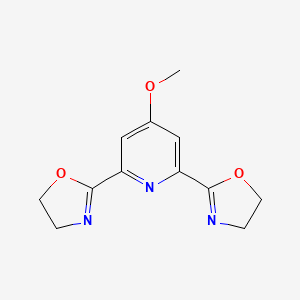

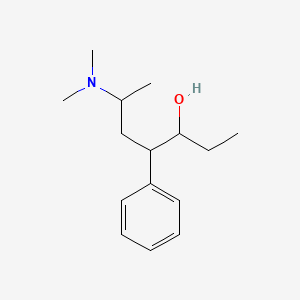
![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate](/img/structure/B14016311.png)
![2H-Benzo[a]quinolizin-2-one, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, oxime, cis-](/img/structure/B14016314.png)
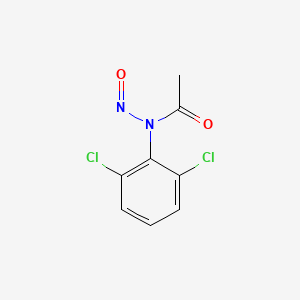
![2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14016325.png)
